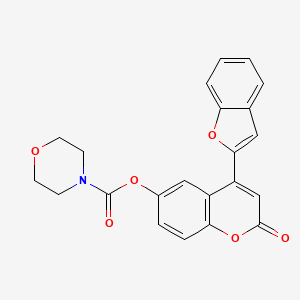

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

描述

4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a benzofuran moiety, a chromone core, and a morpholine carboxylate

属性

IUPAC Name |

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6/c24-21-13-17(20-11-14-3-1-2-4-18(14)28-20)16-12-15(5-6-19(16)29-21)27-22(25)23-7-9-26-10-8-23/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWWZCYXBBIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and chromone intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine carboxylate group.

Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.

Synthesis of Chromone Core: The chromone core is often prepared through the cyclization of o-hydroxyacetophenone derivatives using acidic or basic catalysts.

Coupling Reaction: The benzofuran and chromone intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

Introduction of Morpholine Carboxylate: The final step involves the reaction of the coupled product with morpholine and a carboxylating agent such as ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the chromone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine carboxylate group, where nucleophiles such as amines or thiols can replace the morpholine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the benzofuran and chromone moieties.

Reduction: Reduced chromone derivatives.

Substitution: Substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

The compound's structure allows it to interact with various biological pathways, particularly in the context of drug design. Research indicates that derivatives of chromenone can exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of chromenone derivatives, revealing their potential as inhibitors of cancer cell proliferation. The compound demonstrated significant activity against several cancer cell lines, suggesting its use as a lead compound for further development .

Antimicrobial Properties

Research has shown that compounds similar to 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate exhibit antimicrobial activity. A study focused on the synthesis of related compounds indicated their effectiveness against various bacterial strains, paving the way for their use in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Its ability to inhibit key inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro .

Data Table: Summary of Applications

作用机制

The mechanism by which 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl piperidine-4-carboxylate

- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl pyrrolidine-4-carboxylate

- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-3-carboxylate

Uniqueness

Compared to similar compounds, 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is unique due to the specific positioning of the morpholine carboxylate group

生物活性

The compound 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a novel derivative of benzofuran, known for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure comprising a benzofuran moiety linked to a chromenone and morpholine ring. This unique configuration is believed to play a significant role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| K562 (Leukemia) | 5.0 | Significant cytotoxicity |

| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |

| HCT116 (Colon Cancer) | 12.0 | Growth inhibition |

| OVCAR-4 (Ovarian Cancer) | 44.5 | Moderate cytotoxic effect |

Case Studies

- Cytotoxicity Against Leukemia Cells : A study demonstrated that the compound exhibited significant cytotoxicity against K562 cells with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for leukemia treatment .

- Inhibition of Lung Cancer Cell Proliferation : In vitro studies on A549 cells revealed that the compound effectively inhibited the AKT signaling pathway, leading to reduced cell proliferation and induction of apoptosis .

- Colon Cancer Activity : The compound was tested on HCT116 cells, showing an IC50 of 12 µM, which suggests promising anticancer activity against colon cancer .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran and chromenone rings significantly influence biological activity:

- Halogen Substitution : The presence of halogen groups enhances cytotoxicity by increasing binding interactions with target proteins.

- Morpholine Ring Influence : The morpholine moiety appears crucial for maintaining solubility and bioavailability, which are essential for effective drug action.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways such as PI3K/AKT and PLK1, which are critical in cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that the compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.

常见问题

Q. What are the recommended synthetic routes for 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Benzofuran Core Formation : Condensation of substituted benzaldehydes with hydroxylated precursors under acidic conditions (e.g., H₂SO₄ catalysis) .

Coumarin Ring Construction : Pechmann condensation using substituted phenols and β-keto esters in the presence of Lewis acids (e.g., ZnCl₂) .

Morpholine Carboxylation : Esterification of the hydroxyl group on the coumarin core with morpholine-4-carbonyl chloride in anhydrous DMF or THF, using sodium bicarbonate for neutralization .

- Key Optimization : Reaction temperature (60–80°C) and solvent purity are critical to minimize byproducts (e.g., unreacted intermediates) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Benzofuran protons (δ 6.8–7.5 ppm, aromatic), coumarin carbonyl (δ 160–165 ppm), and morpholine protons (δ 3.5–3.8 ppm, N-CH₂) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and morpholine C-O-C (asymmetric stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 409.4 (calculated for C₂₃H₁₉NO₆) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and dose-response curves to control for variability in experimental conditions .

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to isolate pharmacophoric regions. For example, replacing the benzofuran with a thiophene ring can test activity dependence on oxygen heteroatoms .

- Computational Docking : Validate binding hypotheses (e.g., interaction with kinase ATP-binding pockets) using software like AutoDock Vina .

Q. How does X-ray crystallography clarify the spatial arrangement of substituents in this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles.

- Key Findings :

- Dihedral angle between benzofuran and coumarin planes: ~45°, indicating partial conjugation .

- Morpholine ring adopts a chair conformation, with ester carbonyl oriented toward the coumarin oxygen for potential hydrogen bonding .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

- Methodological Answer :

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis using radiolabeled compound to measure free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。